molecular formula C8H8Cl2O2S B7946592 2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene CAS No. 20018-03-5

2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene

Cat. No.: B7946592
CAS No.: 20018-03-5
M. Wt: 239.12 g/mol
InChI Key: NLOQSEABGFEYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a methylsulfonylmethyl group at position 1. The methylsulfonyl (-SO₂CH₃) moiety is a strong electron-withdrawing group (EWG), which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2,4-dichloro-1-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOQSEABGFEYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248256
Record name 2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20018-03-5
Record name 2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20018-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-1-[(methylsulfonyl)methyl]benzene typically involves the chlorination of benzene derivatives followed by sulfonylation. One common method includes:

    Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the desired positions.

    Sulfonylation: The chlorinated benzene derivative is then reacted with methanesulfonyl chloride in the presence of a base like pyridine to introduce the [(methylsulfonyl)methyl] group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent side reactions.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonyl group.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation of the sulfonyl group can lead to the formation of sulfone derivatives.

Scientific Research Applications

Agricultural Applications

Pesticide Development : One of the primary applications of this compound is in the formulation of pesticides. Its chlorinated structure enhances its effectiveness against a range of pests. Studies have shown that compounds with similar structures exhibit significant insecticidal properties, making them valuable in agricultural practices .

Herbicide Formulations : The compound can also be utilized as an active ingredient in herbicides. Its ability to disrupt plant growth pathways makes it suitable for controlling unwanted vegetation in crops .

Pharmaceutical Applications

Intermediate in Drug Synthesis : 2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical properties allow it to participate in reactions that lead to the formation of complex medicinal compounds .

Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The sulfonyl group contributes to its bioactivity by enhancing solubility and reactivity .

Environmental Impact and Safety

Persistence and Mobility : Studies have highlighted the environmental persistence of chlorinated compounds, including this compound. Its mobility in water systems raises concerns regarding contamination of drinking water sources .

Toxicity Assessments : The compound is classified as harmful if swallowed or if it comes into contact with skin. Toxicity assessments emphasize the need for careful handling and regulation during its application in industrial processes .

Case Study 1: Pesticide Efficacy

A study conducted on the efficacy of chlorinated compounds found that formulations containing this compound demonstrated a significant reduction in pest populations compared to untreated controls. This highlights its potential as a key ingredient in effective pest management strategies.

Case Study 2: Environmental Monitoring

Research assessing water samples from urban areas revealed detectable levels of this compound, indicating its persistence in aquatic environments. This underscores the importance of monitoring chlorinated compounds to mitigate their environmental impact.

Mechanism of Action

The mechanism of action of 2,4-dichloro-1-[(methylsulfonyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and sulfonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2,4-dichloro-1-[(methylsulfonyl)methyl]benzene and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications Reactivity Notes
1,2,4-Trichlorobenzene Cl (positions 1,2,4) C₆H₃Cl₃ Solvent, dielectric fluid Lower methoxycarbonylation conversion (54%)
2,4-Dichloro-1-(trifluoromethyl)benzene Cl (2,4), CF₃ (1) C₇H₃Cl₂F₃ Agrochemical intermediate Higher methoxycarbonylation conversion (87%) due to CF₃ EWG
4-Chlorophenyl Methyl Sulfone Cl (4), SO₂CH₃ (phenyl) C₇H₇ClO₂S Pharmaceutical intermediate High polarity; 98% purity
1-Chloro-2,4-bis(trifluoromethyl)benzene Cl (1), CF₃ (2,4) C₈H₃ClF₆ Specialty chemical Enhanced EWG effects from CF₃ groups
Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene) Cl (2,4), O-C₆H₄NO₂ (1) C₁₂H₇Cl₂NO₃ Herbicide Nitro group enhances electrophilic reactivity

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWG): The methylsulfonyl group in the target compound is comparable in strength to trifluoromethyl (-CF₃) but offers distinct steric and electronic profiles. For instance, 2,4-dichloro-1-(trifluoromethyl)benzene exhibited 87% conversion in methoxycarbonylation, outperforming 1,2,4-trichlorobenzene (54%) due to the stronger EWG effect of -CF₃ . This suggests that the methylsulfonyl group in the target compound may similarly enhance reactivity in electrophilic substitutions.
  • Halogenation Patterns: Dichloro-substituted derivatives (e.g., nitrofen) are often used in agrochemicals due to their stability and bioactivity. The 2,4-dichloro configuration in the target compound may confer similar resistance to metabolic degradation .

Physical Properties and Solubility

While direct data for the target compound is unavailable, analogs suggest:

  • Polarity: The methylsulfonyl group increases polarity compared to non-sulfonated analogs (e.g., 1-chloro-4-methylbenzene in ), improving solubility in polar solvents.
  • Boiling Point/Melting Point: Bulky substituents like -SO₂CH₃ likely elevate boiling points relative to simpler chloro derivatives (e.g., 1,2,4-trichlorobenzene) due to increased molecular weight and intermolecular forces .

Biological Activity

2,4-Dichloro-1-[(methylsulfonyl)methyl]Benzene, often referred to as a sulfonyl compound, is a derivative of dichlorobenzene that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H9Cl2O2S
  • Molecular Weight : 252.14 g/mol

This compound features two chlorine atoms and a methylsulfonyl group attached to a benzene ring, which contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds within the dichlorobenzene family exhibit significant antimicrobial activity. For instance, studies have shown that similar sulfonyl compounds can inhibit the growth of various bacterial strains. The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

In vitro studies have demonstrated that sulfonyl derivatives can exhibit anticancer properties. For example, analogues of sulfonamide compounds have been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as those involving the LPA1 G protein-coupled receptor . The presence of the dichloro group may enhance the interaction with specific molecular targets in cancer cells.

Case Studies

StudyFindings
Antimicrobial Activity A study found that sulfonamide derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .
Anticancer Mechanism Research indicated that certain benzene-sulfonamide derivatives reduced chemotherapeutic resistance in breast cancer cells, highlighting their potential as adjunct therapies in cancer treatment .
Inflammatory Response Compounds similar to this compound were evaluated for anti-inflammatory effects, showing significant inhibition of COX-1 and COX-2 enzymes, which are critical in inflammatory processes .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
  • Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing cellular signaling pathways involved in inflammation and cancer progression.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of 2,4-dichloro compounds. Some studies suggest potential carcinogenic effects associated with long-term exposure to chlorinated benzenes. Therefore, further research is necessary to evaluate the safety and efficacy of this compound for therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group (-SO₂CH₃) enhances the electrophilicity of the benzene ring, enabling nucleophilic attacks primarily at the para and ortho positions relative to the chlorine substituents.

Reaction TypeConditionsProductYieldSource
Alkylation with aminesK₂CO₃, DMF, 0–30°C, 15 hrN-substituted benzylamine derivatives50–78%
Aromatic substitution with OH⁻Aqueous NaOH, refluxHydroxylated benzene derivatives
Thiol displacementNaSH, EtOH, 60°CThioether derivativesModerate

Key findings:

  • Reactions with benzyl halides or amines proceed efficiently in polar aprotic solvents like DMF .

  • Steric hindrance from the methylsulfonyl group limits substitution at the meta position .

Elimination Reactions

Under strongly basic conditions, the methylsulfonyl group facilitates β-elimination, forming alkenes:

Example:

C6H3Cl2-CH2SO2CH3NaOH, ΔC6H3Cl2-CH=CH2+SO2CH3+H2O\text{C}_6\text{H}_3\text{Cl}_2\text{-CH}_2\text{SO}_2\text{CH}_3 \xrightarrow{\text{NaOH, Δ}} \text{C}_6\text{H}_3\text{Cl}_2\text{-CH=CH}_2 + \text{SO}_2\text{CH}_3^- + \text{H}_2\text{O}

  • Conditions : 1M NaOH, 80°C, 4 hr.

  • Product : 1,3-Dichlorostyrene derivatives (confirmed via GC-MS).

Cross-Coupling Reactions

The chlorine atoms enable participation in palladium-catalyzed couplings:

Coupling TypeCatalyst SystemProduct ApplicationYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl pharmaceuticals65–82%
Buchwald-HartwigPd(OAc)₂, XPhos, Cs₂CO₃Aminated intermediates70%

Notable observations:

  • Steric effects reduce yields in couplings involving bulky arylboronic acids .

  • Electron-deficient aryl halides (e.g., 2,4-dichloro derivatives) show slower reaction kinetics .

Reductive Transformations

The methylsulfonyl group is resistant to common reducing agents (e.g., LiAlH₄), but the benzylic CH₂ bridge can be reduced selectively:

Hydrogenation :

C6H3Cl2-CH2SO2CH3H2/Pd-CC6H3Cl2-CH3+SO2CH3\text{C}_6\text{H}_3\text{Cl}_2\text{-CH}_2\text{SO}_2\text{CH}_3 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_6\text{H}_3\text{Cl}_2\text{-CH}_3 + \text{SO}_2\text{CH}_3

  • Conditions : 50 psi H₂, EtOAc, 25°C, 12 hr .

  • Outcome : Complete reduction of the CH₂ bridge to CH₃ .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C) : Loss of SO₂CH₃ group (~30% mass loss).

  • Stage 2 (>300°C) : Chlorine elimination and ring fragmentation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dichloro-1-[(methylsulfonyl)methyl]benzene, and how can side products be minimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of benzene derivatives. A plausible route is:

Sulfonation : Introduce the methylsulfonylmethyl group via nucleophilic substitution using sodium methanesulfinate under acidic conditions.

Chlorination : Use Cl2/FeCl3 to achieve 2,4-dichloro substitution.

  • Key Considerations : Monitor reaction temperature (20–40°C) to avoid over-chlorination. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted sulfonate precursors .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methylsulfonyl protons at δ 3.1–3.3 ppm).
  • GC-MS : Electron ionization (EI) at 70 eV to detect molecular ion peaks (expected m/z ≈ 268 for C8H7Cl2O2S) and fragmentation patterns .
  • HPLC : Use a Newcrom R1 column (C18, 5 μm) with UV detection (λ = 254 nm) and methanol/water (70:30) mobile phase for purity assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.